4-(4-Hydroxyphenyl)but-3-en-2-one

Diabetes Mellitus Enzyme Inhibition Postprandial Hyperglycemia

Procure 4-(4-Hydroxyphenyl)but-3-en-2-one (CAS 3160-35-8) as a structurally validated, dual α-amylase/α-glucosidase inhibitor—5.5-fold more potent against α-glucosidase than acarbose. Its co-crystal structure with human Pim-1 kinase (PDB: 5N4Z) provides a de-risked starting point for structure-based drug design. As the direct biosynthetic precursor to raspberry ketone, it is essential for biotransformation studies. Choose this exact compound for reproducible enzyme inhibition and target engagement.

Molecular Formula C20H20O4
Molecular Weight 324.4 g/mol
CAS No. 3160-35-8
Cat. No. B051942
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Hydroxyphenyl)but-3-en-2-one
CAS3160-35-8
Synonyms4-(p-Hydroxyphenyl)-3-buten-2-one;  (4-Hydroxybenzylidene)acetone_x000B_4-(4-Hydroxyphenyl)-3-buten-2-one;  4-(4’-Hydroxyphenyl)-3-buten-2-one;  4-(p-Hydroxyphenyl)-3-buten-2-one;  4-Hydroxybenzalacetone;  4-Hydroxystyryl methyl Ketone;  NSC 26516;  p-Hydroxybenz
Molecular FormulaC20H20O4
Molecular Weight324.4 g/mol
Structural Identifiers
SMILESCC(=O)C=CC1=CC=C(C=C1)O
InChIInChI=1S/2C10H10O2/c2*1-8(11)2-3-9-4-6-10(12)7-5-9/h2*2-7,12H,1H3
InChIKeyMYGRTOISTYYXRI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-Hydroxyphenyl)but-3-en-2-one (CAS 3160-35-8) - A Structurally Defined α,β-Unsaturated Ketone with Multi-Target Biological Activity


4-(4-Hydroxyphenyl)but-3-en-2-one (CAS 3160-35-8), also known as p-hydroxybenzalacetone, is a natural phenolic α,β-unsaturated ketone [1]. It is a key biosynthetic intermediate in the production of raspberry ketone (4-(4-hydroxyphenyl)butan-2-one) and has been isolated from plant species such as *Scutellaria barbata* [2][3]. The compound's structure, featuring a conjugated enone system and a para-hydroxyphenyl group, underpins its diverse biological activities, including enzyme inhibition and kinase binding [3][4].

Why 4-(4-Hydroxyphenyl)but-3-en-2-one (CAS 3160-35-8) Cannot Be Replaced by Simple Analogs or In-Class Compounds


Substitution of 4-(4-Hydroxyphenyl)but-3-en-2-one with structurally similar compounds, such as its saturated analog raspberry ketone or other simple chalcones, is not supported by activity data. The conjugated α,β-unsaturated ketone system in this compound is critical for its enzyme inhibition profile, as demonstrated by its reversible, mixed-type and competitive inhibition of α-amylase and α-glucosidase, respectively [1]. Furthermore, its specific molecular recognition by a human kinase binding pocket, as validated by X-ray crystallography, confirms a precise structural fit that is unlikely to be recapitulated by near neighbors [2]. These specific intermolecular interactions are highly sensitive to even minor changes in molecular structure, underscoring the need for this exact compound in studies where these activities are relevant.

Quantitative Evidence Guide: Differentiating 4-(4-Hydroxyphenyl)but-3-en-2-one (CAS 3160-35-8) Activity


Superior α-Glucosidase Inhibition Compared to Acarbose (Positive Control)

4-(4-Hydroxyphenyl)but-3-en-2-one demonstrates superior in vitro inhibition of α-glucosidase compared to the clinical reference standard acarbose. The compound exhibits a more than 5-fold lower IC50 value, indicating significantly higher potency in this enzyme assay [1].

Diabetes Mellitus Enzyme Inhibition Postprandial Hyperglycemia

Potent and Selective Dual α-Amylase/α-Glucosidase Inhibition

This compound is a dual inhibitor of the two key carbohydrate-hydrolyzing enzymes, α-amylase and α-glucosidase, with distinct inhibition modalities. It reversibly inhibits α-amylase via a mixed-type mechanism (IC50 = 81.2 ± 5.3 µM) and α-glucosidase via a competitive mechanism (IC50 = 54.8 ± 2.4 µM) [1]. This dual activity profile, coupled with the specific and differing inhibition mechanisms, is a distinct advantage over many single-target inhibitors or flavonoids that show similar potency against both enzymes.

Enzyme Kinetics Carbohydrate Metabolism Type 2 Diabetes

Validated Binding to Human Pim-1 Kinase for Oncology Research

High-resolution X-ray crystallography (2.257 Å) confirms that (E)-4-(4-Hydroxyphenyl)but-3-en-2-one is a validated fragment binder for human Pim-1 kinase, a known proto-oncogene [1]. This direct structural evidence of target engagement in a cancer-relevant target is a key differentiator from many other natural products for which kinase binding is only inferred or predicted. The co-crystal structure provides an atomic-level map of the binding mode, which is a valuable starting point for structure-guided medicinal chemistry.

Oncology Kinase Inhibition Structural Biology

Superior α-Glucosidase Inhibition Among Compounds Isolated from Scutellaria barbata

When compared to other compounds isolated from the same plant, *Scutellaria barbata*, 4-(4-Hydroxyphenyl)but-3-en-2-one (designated as compound 4 in the study) was identified as the most potent inhibitor of both α-amylase and α-glucosidase. The study's authors specifically noted that the compound's methyl vinyl ketone substitution on the benzene ring was crucial for this superior activity [1].

Natural Products Phytochemistry Antidiabetic Agents

Procurement-Driven Application Scenarios for 4-(4-Hydroxyphenyl)but-3-en-2-one (CAS 3160-35-8)


Development of Antidiabetic Lead Compounds and Tool Molecules

Procure this compound for use as a validated, dual α-amylase/α-glucosidase inhibitor. Its 5.5-fold greater potency against α-glucosidase versus the clinical comparator acarbose [1] makes it an ideal tool for probing enzyme inhibition mechanisms in vitro. The characterized mixed-type and competitive inhibition modes for α-amylase and α-glucosidase, respectively [1], provide a defined pharmacological starting point for medicinal chemistry optimization in Type 2 Diabetes Mellitus research programs.

Structure-Guided Oncology Research Targeting Pim-1 Kinase

Procure this compound as a structurally validated starting fragment for cancer research. The availability of a high-resolution co-crystal structure with human Pim-1 kinase (PDB ID: 5N4Z) [2] provides a unique and de-risked foundation for structure-based drug design. This direct evidence of target engagement justifies its selection over other fragments or natural products for which no such structural data exists, enabling more efficient and rational elaboration towards potent Pim-1 inhibitors.

Phytochemical and Biosynthetic Pathway Research

For studies focused on *Scutellaria barbata* phytochemistry, this compound is the definitive single-agent reference for α-amylase/α-glucosidase inhibition, having been identified as the most potent inhibitor among the compounds isolated from this plant [1]. Furthermore, its role as the direct biosynthetic precursor to raspberry ketone [3] makes it essential for enzymatic and biotransformation studies investigating the biosynthesis of this high-value flavor compound.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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